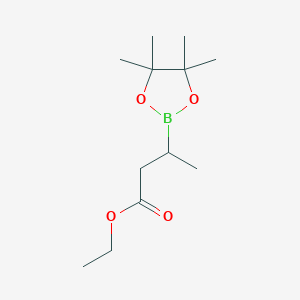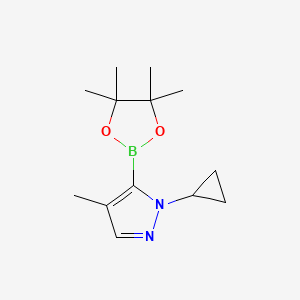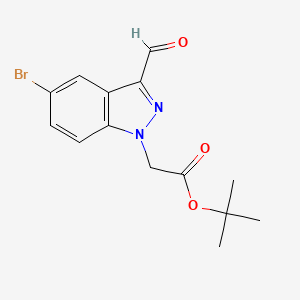
1,1-Dimethylethyl 5-bromo-3-formyl-1H-indazole-1-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate: is a synthetic organic compound that belongs to the class of indazole derivatives. . The compound features a tert-butyl ester group, a bromo substituent, and a formyl group attached to the indazole ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
tert-Butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl3): Used for formylation reactions.
Potassium Carbonate (K2CO3): Used as a base in esterification reactions.
Sodium Borohydride (NaBH4) and Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4) and Chromium Trioxide (CrO3): Used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.
Reduction Products: Reduction of the formyl group yields hydroxymethyl derivatives.
Oxidation Products: Oxidation of the formyl group yields carboxylic acid derivatives.
科学的研究の応用
tert-Butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active indazole derivatives with potential anticancer, antiviral, and anti-inflammatory properties.
Chemical Biology: The compound can be used to study the biological activity of indazole derivatives and their interactions with various biological targets.
Material Science: Indazole derivatives are explored for their potential use in organic electronics and as building blocks for functional materials.
作用機序
The mechanism of action of tert-butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate is primarily related to its ability to interact with biological targets through its functional groups. The bromo substituent can participate in halogen bonding, while the formyl group can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate: Similar structure but with an indole core instead of an indazole core.
tert-Butyl 2-(5-chloro-3-formyl-1H-indazol-1-yl)acetate: Similar structure but with a chloro substituent instead of a bromo substituent.
Uniqueness
tert-Butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate is unique due to the presence of both a bromo substituent and a formyl group on the indazole ring, which imparts distinct reactivity and biological activity compared to similar compounds .
特性
分子式 |
C14H15BrN2O3 |
|---|---|
分子量 |
339.18 g/mol |
IUPAC名 |
tert-butyl 2-(5-bromo-3-formylindazol-1-yl)acetate |
InChI |
InChI=1S/C14H15BrN2O3/c1-14(2,3)20-13(19)7-17-12-5-4-9(15)6-10(12)11(8-18)16-17/h4-6,8H,7H2,1-3H3 |
InChIキー |
DVBSGJCMHUVDLR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Br)C(=N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



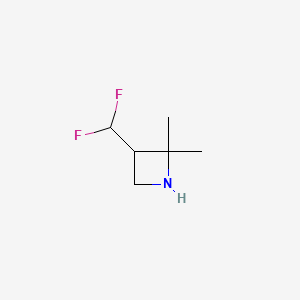
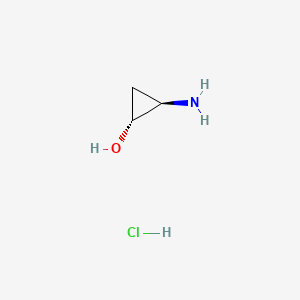

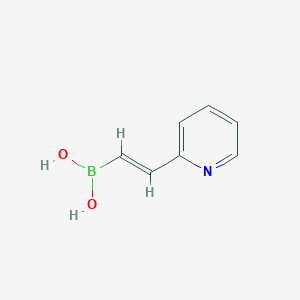
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride](/img/structure/B13455894.png)

![2-(Chloromethyl)-3-methylimidazo[4,3-b][1,3]thiazolehydrochloride](/img/structure/B13455911.png)
![3-Fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13455917.png)
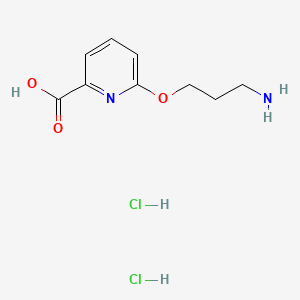
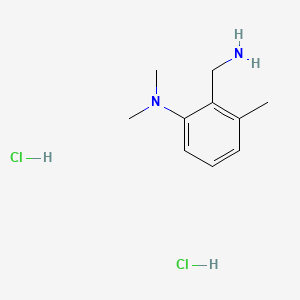
![Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate](/img/structure/B13455938.png)
